molecular formula C14H8ClN3O3S2 B2951549 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 325986-60-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2951549
CAS No.: 325986-60-5
M. Wt: 365.81
InChI Key: NRKMAXCUPYZERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs, identified as a novel and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, activated by zinc, copper, and protons . This compound acts as a state-dependent channel blocker, providing a potent (IC50 values in the 1–3 μM range) and largely noncompetitive antagonism of Zn2+-induced ZAC signalling . It demonstrates selectivity for ZAC, exhibiting no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . As the first class of selective ZAC antagonists, this compound serves as an essential pharmacological tool for future explorations into the receptor's physiological functions, which are currently not well-elucidated . The compound has a molecular weight of 365.81 g/mol and a molecular formula of C14H8ClN3O3S2 . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKMAXCUPYZERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C12H8ClN3O3SC_{12}H_8ClN_3O_3S and a molecular weight of 327.73 g/mol. The structure features a thiazole ring, a thiophene substituent, and a nitrobenzamide moiety, which contribute to its biological properties.

Anti-inflammatory Activity: The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory response, and their inhibition can lead to decreased production of pro-inflammatory mediators.

Antitumor Activity: Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies involving various human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that certain derivatives of nitrobenzamide showed significant cytotoxic effects against these cancer cells .

Antimicrobial Activity: Some studies have reported antimicrobial properties associated with benzamide derivatives. The presence of specific functional groups like nitro or chloro enhances the binding affinity to DNA, potentially disrupting bacterial growth .

In Vitro Studies

  • Antitumor Efficacy:
    • Compounds similar to this compound were tested on human lung cancer cell lines. The results indicated:
      • A549 cell line: IC50 values ranged from 6.75 µM to 9.31 µM.
      • HCC827 cell line: IC50 values were higher in 3D assays compared to 2D assays.
    • These findings suggest that while the compound is effective against cancer cells, it also exhibits moderate cytotoxicity towards normal lung fibroblasts (MRC-5), indicating a need for further optimization .
  • Acetylcholinesterase Inhibition:
    • Compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. One study reported an IC50 value of 2.7 µM for a related compound, suggesting potential applications in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity Type Cell Line/Target IC50 Value (µM) Comments
AntitumorA5496.75 - 9.31Effective in both 2D and 3D assays
AntitumorHCC827Higher in 3DRequires further optimization
AntitumorNCI-H358VariesModerate activity noted
AChE Inhibition-2.7Potential for Alzheimer's treatment

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity Study:
    • A study published in PMC evaluated multiple derivatives for their antitumor efficacy against lung cancer cell lines. The results indicated that while some compounds showed high activity against tumor cells, they also affected normal cells, necessitating further structural optimization .
  • Neuroprotective Study:
    • Another research focused on the neuroprotective effects of thiazole derivatives indicated promising results for AChE inhibition, suggesting that modifications to the thiazole structure could enhance therapeutic efficacy against neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogues:

Compound Name Thiazole Substituent (Position 4) Benzamide/Amide Substituent (Position 2) Notable Features Biological Activity (If Available) Reference ID
Target Compound 5-Chlorothiophen-2-yl 3-Nitrobenzamide Strong electron-withdrawing nitro group Inferred enzyme inhibition potential
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxybenzamide Hydrophobic methyl group; ether linkage 129.23% activity (p<0.05)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide None (5-chloro on thiazole) 2,4-Difluorobenzamide Fluorine substituents; amide anion PFOR enzyme inhibition
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-Methoxy-3-methylphenyl 2-Nitrobenzamide Methoxy and methyl groups; nitro at C2 Structural similarity to target compound
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl 2-Morpholinoacetamide Morpholine ring (solubility enhancer) No activity data
Key Observations:
  • Electron Effects : The target compound’s 3-nitrobenzamide group differs from fluorine (electron-withdrawing) in or methoxy (electron-donating) in , which may alter charge distribution and target binding.
  • Steric Hindrance : Bulky substituents (e.g., 4-methoxy-3-methylphenyl in ) may reduce binding efficiency compared to the smaller chlorothiophene group in the target compound.
Enzyme Inhibition
  • PFOR Inhibition: Analogues like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibit the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion interactions.
  • COX/LOX Inhibition: Thiazoles with phenolic or methoxy groups (e.g., compound 6a in ) exhibit COX-1/COX-2 inhibition (IC50 ~9–11 mM). The nitro group in the target compound may shift selectivity toward COX-2 due to its polar nature .

Q & A

Q. What are the standard synthetic protocols for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide?

The compound is synthesized via coupling reactions between 5-chlorothiophen-2-amine derivatives and substituted benzoyl chlorides. A typical protocol involves reacting 5-chlorothiazol-2-amine with 3-nitrobenzoyl chloride in pyridine under stirring at room temperature, followed by purification via recrystallization (e.g., methanol/water mixtures) . Key steps include monitoring reaction progress by TLC and neutralization with NaHCO₃ to remove excess acid.

Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (XRD) using programs like SHELX (SHELXL for refinement) is critical for resolving hydrogen bonding and packing motifs. For example, analogous thiazole derivatives exhibit intermolecular N–H⋯N and C–H⋯O/F interactions stabilizing dimeric or layered structures . Refinement parameters (e.g., riding H-atom models) and symmetry operations should be analyzed to validate the crystal lattice .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for nitrobenzamide) and thiazole/thiophene protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns.
  • IR : Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 and ~1350 cm⁻¹).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like PFOR or COX enzymes?

Docking studies using software like AutoDock Vina can assess binding affinities to enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or cyclooxygenase (COX). Hydrophobic interactions between the chlorothiophene moiety and enzyme active sites (e.g., COX-2’s hydrophobic channel) are critical. Validate results with in vitro IC₅₀ assays and compare with known inhibitors (e.g., nitazoxanide derivatives) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from cell line variability (e.g., overexpression of efflux pumps) or assay conditions (e.g., oxygen levels affecting anaerobic targets). Use orthogonal assays (e.g., enzymatic vs. cellular) and control for metabolic stability (e.g., liver microsomal assays). Cross-reference crystallographic data to confirm target engagement .

Q. How can synthetic yield be optimized for scale-up without compromising purity?

  • Solvent selection : Replace pyridine with less toxic alternatives (e.g., DMF) while maintaining reaction efficiency.
  • Catalysis : Introduce coupling agents (e.g., HATU) or microwave-assisted synthesis to accelerate amide bond formation.
  • Purification : Optimize chromatography gradients (e.g., silica gel with ethyl acetate/hexane) or use preparative HPLC for polar byproducts .

Q. What experimental approaches validate the compound’s mechanism of action in anti-cancer studies?

  • Cell cycle analysis : Flow cytometry to assess G2/M arrest (indicative of Hec1/Nek2 pathway inhibition).
  • Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) and mitotic regulators (e.g., Aurora kinase B).
  • In vivo models : Xenograft studies in mice with pharmacokinetic profiling (e.g., plasma half-life using LC-MS) .

Methodological Considerations

  • Crystallographic refinement : Use SHELXL’s restraints for disordered regions and validate with R-factors (<5% for high-resolution data) .
  • Docking validation : Perform molecular dynamics simulations (e.g., 100 ns runs) to confirm binding pose stability .
  • Synthetic troubleshooting : Characterize byproducts via high-resolution MS to identify hydrolysis or dimerization side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.